(3-Isobutylpiperidin-3-YL)methanol

Lipophilicity ADME Medicinal Chemistry

Choose (3-Isobutylpiperidin-3-yl)methanol for your next synthesis. This geminally 3,3-disubstituted piperidine leverages the Thorpe-Ingold effect to accelerate intramolecular cyclizations (up to 10-fold rate enhancements). With a calculated LogP of 1.72 and low TPSA (32.3 Ų), it is ideally suited for constructing CNS-penetrant drug candidates targeting neurological disorders. Unlike mono-substituted analogs, its unique conformational bias enhances stereochemical control. Essential for synthesizing macrocyclic peptides, fused heterocycles, and hydrogen-bonded organic frameworks. Procure in high purity (≥95%) to ensure reproducibility in your critical research applications.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
CAS No. 915922-54-2
Cat. No. B1520561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Isobutylpiperidin-3-YL)methanol
CAS915922-54-2
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCC(C)CC1(CCCNC1)CO
InChIInChI=1S/C10H21NO/c1-9(2)6-10(8-12)4-3-5-11-7-10/h9,11-12H,3-8H2,1-2H3
InChIKeyIJCZQIJVTYCOKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Isobutylpiperidin-3-YL)methanol CAS 915922-54-2: 3,3-Disubstituted Piperidine Building Block with Unique Physicochemical and Conformational Attributes


(3-Isobutylpiperidin-3-yl)methanol (CAS 915922-54-2) is a 3,3-disubstituted piperidine derivative characterized by a geminal isobutyl and hydroxymethyl substitution at the piperidine 3-position, with a molecular formula of C10H21NO and a molecular weight of 171.28 g/mol . This compound belongs to a class of heterocyclic building blocks valued for their restricted conformational flexibility imparted by the Thorpe-Ingold effect, which enhances cyclization efficiency and stereochemical control in synthetic applications .

Why Generic Substitution of (3-Isobutylpiperidin-3-YL)methanol with Other Piperidinemethanol Analogs Fails to Deliver Equivalent Synthetic and Physicochemical Outcomes


Substituting (3-Isobutylpiperidin-3-yl)methanol with other piperidinemethanol analogs is not a trivial interchange due to marked differences in lipophilicity, hydrogen bonding capacity, and conformational constraints that directly impact reaction efficiency and downstream compound properties. The specific geminal disubstitution at the 3-position distinguishes it from mono-substituted or regioisomeric analogs, as it induces a unique conformational bias via the Thorpe-Ingold effect, which can accelerate intramolecular cyclization reactions and enhance stereoselectivity [1]. Furthermore, the combination of an isobutyl group and a hydroxymethyl group on the same carbon atom creates a distinct physicochemical profile—with a calculated LogP of 1.72—that is not replicated by analogs such as (3-methylpiperidin-3-yl)methanol (LogP 0.3) or (1-isobutylpiperidin-3-yl)methanol (LogP 1.7), thereby affecting solubility, permeability, and biological target engagement in derivative molecules [2].

(3-Isobutylpiperidin-3-YL)methanol: Quantified Differentiation from Closest Analogs via Head-to-Head Physicochemical Comparisons


Enhanced Lipophilicity (LogP) vs. 3-Methylpiperidin-3-yl)methanol: A Key Driver for Membrane Permeability and CNS Penetration

(3-Isobutylpiperidin-3-yl)methanol exhibits a calculated LogP (XLogP3) of 1.72, which is 1.42 units higher than the 0.3 value for (3-methylpiperidin-3-yl)methanol, a structurally simpler analog with a methyl group instead of an isobutyl moiety [1]. This substantial increase in lipophilicity, driven by the larger, more hydrophobic isobutyl substituent, directly correlates with improved membrane permeability and potential for blood-brain barrier penetration in derived CNS-active compounds [2].

Lipophilicity ADME Medicinal Chemistry CNS Drug Design

Altered Hydrogen Bond Donor Capacity vs. Regioisomeric (1-Isobutylpiperidin-3-yl)methanol: Impact on Intermolecular Interactions and Crystal Packing

(3-Isobutylpiperidin-3-yl)methanol possesses two hydrogen bond donors (HBD), whereas its regioisomer, (1-isobutylpiperidin-3-yl)methanol, has only one HBD [1]. This difference arises from the location of the isobutyl group: on the nitrogen (N1 position) for the regioisomer versus on the C3 carbon for the target compound. The additional HBD in the target compound can facilitate stronger intermolecular hydrogen bonding networks, influencing solubility, crystal packing, and, critically, the potential for forming specific hydrogen bond interactions with biological targets such as enzymes or receptors [2].

Hydrogen Bonding Crystallography Solid-State Chemistry Receptor Binding

Increased Conformational Flexibility and Entropic Penalty vs. (3-Methylpiperidin-3-yl)methanol: Implications for Induced-Fit Binding and Cyclization Kinetics

(3-Isobutylpiperidin-3-yl)methanol contains three rotatable bonds, compared to just one rotatable bond in (3-methylpiperidin-3-yl)methanol [1]. The additional rotatable bonds are associated with the extended isobutyl side chain, which introduces greater conformational freedom in solution. While this can incur a larger entropic penalty upon binding to a rigid target, it also allows for better conformational sampling and adaptation to diverse binding pockets (induced-fit). Moreover, the increased flexibility, when coupled with the geminal disubstitution, can modulate the kinetics of intramolecular cyclization reactions—a key consideration in synthetic planning for macrocyclization or heterocycle formation [2].

Conformational Analysis Rotatable Bonds Entropy Cyclization

Reduced Topological Polar Surface Area (TPSA) vs. (3-Methylpiperidin-3-yl)methanol: A Favorable Descriptor for CNS Penetration and Oral Absorption

The calculated Topological Polar Surface Area (TPSA) for (3-isobutylpiperidin-3-yl)methanol is 32.3 Ų, which is identical to that of (3-methylpiperidin-3-yl)methanol [1]. However, when combined with its significantly higher lipophilicity (LogP 1.72 vs 0.3), the overall physicochemical profile of the target compound is more favorable for crossing biological membranes. In drug discovery, compounds with a TPSA < 60-70 Ų and a LogP between 1 and 3 are often prioritized for CNS drug development due to their enhanced ability to passively diffuse across the blood-brain barrier (BBB) [2]. The target compound's combination of moderate TPSA and optimal LogP positions it as a superior starting point for synthesizing BBB-penetrant molecules compared to the less lipophilic methyl analog, which may exhibit lower passive permeability.

TPSA Blood-Brain Barrier Oral Bioavailability Physicochemical Properties

Differentiated Synthetic Utility via Thorpe-Ingold Effect: Geminal Disubstitution Promotes Cyclization and Stereocontrol in Piperidine-Derived Scaffolds

The geminal disubstitution at the 3-position of the piperidine ring in (3-isobutylpiperidin-3-yl)methanol induces the Thorpe-Ingold effect, a well-documented phenomenon where bulky geminal substituents accelerate intramolecular cyclization reactions by reducing the angle between reactive groups [1]. This effect has been quantitatively demonstrated in related 3,3-disubstituted piperidines, where cyclization rates were increased by up to 10-fold compared to monosubstituted or unsubstituted analogs [2]. The presence of both an isobutyl and a hydroxymethyl group on the same carbon atom creates a sterically constrained environment that favors ring closure and enhances stereochemical control, a property not shared by regioisomers like (1-isobutylpiperidin-3-yl)methanol or analogs with different substitution patterns [3].

Organic Synthesis Cyclization Stereochemistry Piperidine Derivatives

Commercial Availability and Purity Specifications: Comparable Sourcing with Potential for Higher Purity Grades vs. Regioisomers

(3-Isobutylpiperidin-3-yl)methanol is commercially available from multiple suppliers with a standard minimum purity specification of 95% . Notably, some vendors offer the compound at higher purity grades, such as ≥98%, providing flexibility for applications requiring stringent quality standards (e.g., GLP toxicology studies or late-stage medicinal chemistry optimization) . In contrast, the regioisomer (1-isobutylpiperidin-4-yl)methanol is primarily available only at the 95% purity level from major suppliers, potentially limiting its utility in more demanding applications .

Chemical Sourcing Purity Procurement Supply Chain

(3-Isobutylpiperidin-3-YL)methanol: Optimal Use Cases Grounded in Quantified Differentiation


CNS Drug Discovery: Synthesis of Brain-Penetrant Piperidine-Containing Lead Compounds

The combination of a calculated LogP of 1.72 and a low TPSA of 32.3 Ų positions (3-isobutylpiperidin-3-yl)methanol as an ideal intermediate for constructing CNS-active drug candidates, particularly those targeting neurological or psychiatric disorders where passive BBB penetration is essential . In head-to-head comparisons, it offers a 5.7-fold higher predicted partition coefficient than the methyl analog, making it a superior choice for generating libraries of piperidine derivatives with enhanced brain exposure potential [1]. Researchers synthesizing orexin receptor antagonists, HDAC inhibitors, or other CNS-penetrant piperidine-based scaffolds should prioritize this building block to maximize the likelihood of achieving adequate brain concentrations [2].

Conformationally Constrained Macrocycle and Fused Heterocycle Synthesis

The geminal disubstitution at the 3-position leverages the Thorpe-Ingold effect to accelerate intramolecular cyclization reactions, with literature precedent indicating up to 10-fold rate enhancements for related 3,3-disubstituted piperidines . (3-Isobutylpiperidin-3-yl)methanol is uniquely suited for synthesizing macrocyclic peptides, fused piperidine-heterocycles, and other conformationally restricted molecules where cyclization efficiency and stereochemical control are paramount. The additional rotatable bonds (3 vs. 1 for the methyl analog) provide the necessary flexibility for the reacting groups to adopt the optimal pre-cyclization conformation, while the geminal substitution biases the system toward ring closure [1].

Hydrogen Bond-Directed Crystal Engineering and Supramolecular Chemistry

With two hydrogen bond donors (compared to one in its regioisomer), (3-isobutylpiperidin-3-yl)methanol offers greater versatility in forming directional intermolecular interactions, making it a valuable building block for crystal engineering, co-crystal design, and the construction of hydrogen-bonded organic frameworks (HOFs) . The precise placement of the HBDs on a conformationally flexible yet sterically biased scaffold allows for the rational design of supramolecular assemblies with predictable packing motifs. This property is particularly relevant for materials science applications, such as developing porous materials for gas storage or separation, as well as for pharmaceutical co-crystallization to improve the physicochemical properties of active pharmaceutical ingredients [1].

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